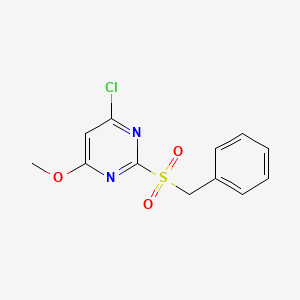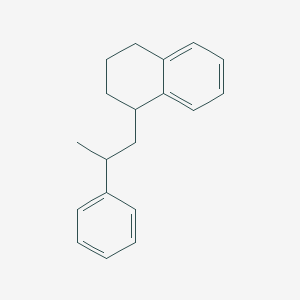
1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by a tetrahydronaphthalene core substituted with a 2-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with 2-phenylpropyl halides under Friedel-Crafts alkylation conditions. Common reagents used in this process include aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce any unsaturated bonds present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products:
- Oxidation can yield hydroxylated or carbonylated derivatives.
- Reduction typically results in fully saturated compounds.
- Substitution reactions produce various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific derivative and its application.
Comparación Con Compuestos Similares
1-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the 2-phenylpropyl group.
2-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar but with the phenyl group at a different position.
1-(2-Phenylethyl)-1,2,3,4-tetrahydronaphthalene: Similar but with a shorter alkyl chain.
Uniqueness: 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the 2-phenylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications.
Propiedades
Número CAS |
114073-53-9 |
|---|---|
Fórmula molecular |
C19H22 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
1-(2-phenylpropyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H22/c1-15(16-8-3-2-4-9-16)14-18-12-7-11-17-10-5-6-13-19(17)18/h2-6,8-10,13,15,18H,7,11-12,14H2,1H3 |
Clave InChI |
FBEKMJFVOMIZEX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCC2=CC=CC=C12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


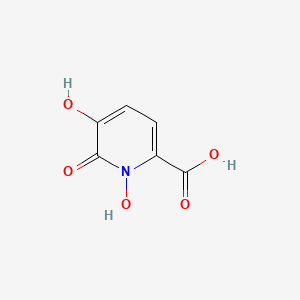
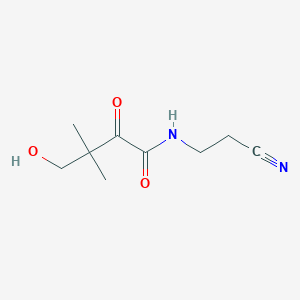
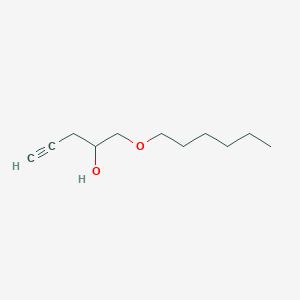

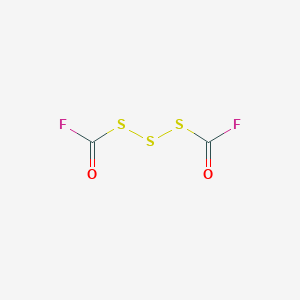
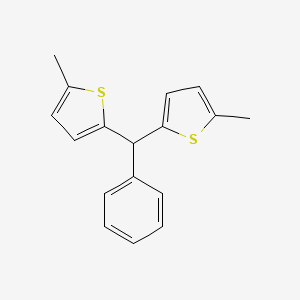

![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)
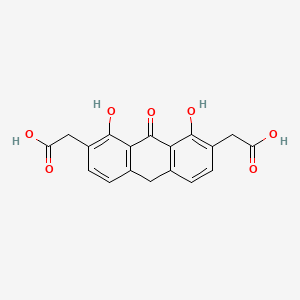

![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
